3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-methyl-1H-pyrazole-4-carbonitrile in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid.
Reduction: Formation of 3-chloro-1-methyl-1H-pyrazole-4-amine.
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved can vary, but common mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access and catalytic activity.
Receptor modulation: Interacting with receptor proteins, altering their conformation and signaling pathways.
Comparison with Similar Compounds
3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Contains a phenyl group at the 1-position and a chlorophenyl group at the 3-position.
1-Methyl-1H-pyrazole-3,4-diamine: Contains amino groups at the 3 and 4 positions instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4ClN3 |
---|---|
Molecular Weight |
141.56 g/mol |
IUPAC Name |
3-chloro-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H4ClN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3 |
InChI Key |
XWWHYWSPQZQDHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C#N |
Origin of Product |
United States |
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